molecular formula C15H13NO2S B1353793 a-Tosylbenzyl isocyanide CAS No. 36635-66-2

a-Tosylbenzyl isocyanide

Cat. No. B1353793
Key on ui cas rn: 36635-66-2
M. Wt: 271.3 g/mol
InChI Key: KIJCBVOPJSHLBI-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

Methylamine (33% in industrial methylated spirits, 60.3 mL) was added to a solution of glycolaldehyde dimer (2.7 g) in THF (320 mL). After 75 minutes 1-{[isocyano(phenyl)methyl]sulfonyl}-4-methylbenzene (PhTosMIC) (Org. Syn., 77, 198-205) (10.8 g) was added, cooling to keep the reaction temperature below 30° C. The reaction was stirred for 90 minutes and the solvent evaporated to a volume of 100 mL. Water (500 mL) was added, and the title compound (4.94 g, 66%) collected by filtration as a white solid. The filtrate was extracted into EtOAc, dried, and the solvent removed in vacuo. The residue was triturated with EtOAc to give a further 1.06 g (14%) as a white solid.
Quantity
60.3 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C1O[CH:7]([OH:9])[CH2:6]OC1O.[N+:11]([CH:13]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)S(C1C=CC(C)=CC=1)(=O)=O)#[C-:12]>C1COCC1>[CH3:1][N:2]1[C:6]([CH2:7][OH:9])=[C:13]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:11]=[CH:12]1

Inputs

Step One
Name
Quantity
60.3 mL
Type
reactant
Smiles
CN
Name
Quantity
2.7 g
Type
reactant
Smiles
C1C(OCC(O1)O)O
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
[N+](#[C-])C(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 30° C
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to a volume of 100 mL
ADDITION
Type
ADDITION
Details
Water (500 mL) was added
FILTRATION
Type
FILTRATION
Details
the title compound (4.94 g, 66%) collected by filtration as a white solid
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted into EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc
CUSTOM
Type
CUSTOM
Details
to give a further 1.06 g (14%) as a white solid

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
CN1C=NC(=C1CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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